molecular formula C10H18N2O3 B1147357 d-Desthiobiotin CAS No. 636-20-4

d-Desthiobiotin

Cat. No.: B1147357
CAS No.: 636-20-4
M. Wt: 214.26 g/mol
InChI Key: AUTOLBMXDDTRRT-JGVFFNPUSA-N
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Mechanism of Action

Target of Action

d-Desthiobiotin primarily targets Strep•Tag II proteins . These proteins are bound to the biotin-binding site of Strep•Tactin resins . Strep•Tag II proteins are a part of the Strep-tag system, which is widely used for protein purification.

Mode of Action

This compound interacts with its targets by providing a gentle elution of Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins . It is an analog of biotin and a non-sulfur metabolite and a biotin precursor . It displays lower binding towards biotin-binding proteins when compared to biotin .

Biochemical Pathways

This compound is the primary precursor of biotin and plays a crucial role in the biotin biosynthetic pathway . The last enzymatic reaction in this pathway converts desthiobiotin to biotin via the biotin synthase (BioB) . Biotin-dependent enzymes catalyze carboxylation reactions, such as pyruvate carboxylase, propionyl-CoA carboxylase, acetyl-CoA carboxylase, or β-methylcrotonyl-CoA carboxylase . These reactions are involved in gluconeogenesis, fatty acid synthesis, and amino acid catabolism .

Pharmacokinetics

It is known that this compound is offered as a lyophilized powder for preparation of elution buffer . It is generally used at 2.5 mM concentration in a buffer compatible with the recombinant target protein .

Result of Action

The primary result of this compound’s action is the elution of Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins . This allows for the purification of these proteins, which can then be used for various biochemical applications.

Action Environment

Environmental factors can influence the action of this compound. For instance, the pH of the buffer used can affect the efficiency of protein elution . A slightly alkaline environment is recommended for efficient dissociation . Furthermore, the storage temperature can impact the stability of this compound, with a recommended storage temperature of 2-8°C .

Biochemical Analysis

Biochemical Properties

Dethiobiotin participates in the antepenultimate and penultimate steps of biotin synthesis . It interacts with enzymes such as Diaminopelargonic Acid Aminotransferase (DAPA-AT) and Dethiobiotin Synthetase (DTBS), which are crucial for biotin synthesis . These interactions involve the transfer of the DAPA intermediate from the DAPA-AT active site to the DTBS active site .

Cellular Effects

Dethiobiotin influences cellular function by participating in the synthesis of biotin . Biotin, in turn, is known to regulate gene expression and is involved in crucial metabolic processes such as fatty acid and carbohydrate metabolism . Therefore, dethiobiotin indirectly impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of dethiobiotin involves its conversion to biotin. This process is catalyzed by the enzyme biotin synthase . The conversion involves the insertion of a sulfur atom into dethiobiotin via a radical-based mechanism .

Metabolic Pathways

Dethiobiotin is involved in the metabolic pathway of biotin synthesis . It interacts with enzymes such as DAPA-AT and DTBS in this process . The effects on metabolic flux or metabolite levels would be related to its role in biotin synthesis.

Subcellular Localization

In Arabidopsis, the enzyme that catalyzes the reactions involving dethiobiotin in biotin synthesis is targeted to mitochondria , suggesting that dethiobiotin may also be localized in this organelle.

Preparation Methods

Synthetic Routes and Reaction Conditions

d-Desthiobiotin can be synthesized through several chemical routes. One common method involves the reaction of 7,8-diaminononanoic acid (DAPA) with carbon dioxide in the presence of ATP and divalent cations, catalyzed by the enzyme dethiobiotin synthase . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of dethiobiotin often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the enzymes required for dethiobiotin synthesis. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield . The product is then extracted and purified using various chromatographic techniques.

Comparison with Similar Compounds

d-Desthiobiotin is similar to other biotin intermediates, such as 7,8-diaminononanoic acid (DAPA) and biotin itself. it is unique in its role as the immediate precursor to biotin in the biosynthesis pathway . Unlike biotin, which is a fully functional coenzyme, dethiobiotin requires further modification to become biologically active .

List of Similar Compounds

  • 7,8-Diaminononanoic acid (DAPA)
  • Biotin (Vitamin B7)
  • Desthiobiotin (a modified form of biotin used in affinity purification)

Properties

IUPAC Name

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTOLBMXDDTRRT-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876136
Record name Desthiobiotin
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

533-48-2, 636-20-4
Record name Desthiobiotin
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Record name Desthiobiotin
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Record name Desthiobiotin, (+/-)-
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Record name Dethiobiotin
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Record name (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid
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Record name DESTHIOBIOTIN
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Record name DESTHIOBIOTIN, (±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dethiobiotin
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Melting Point

157 °C
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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